O,O'-Bis(5-bromopyrimidin-2-yl)glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
O,O’-Bis(5-bromopyrimidin-2-yl)glycol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
O,O’-Bis(5-bromopyrimidin-2-yl)glycol has several applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, although not used in commercial drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
O,O’-Bis(5-bromopyrimidin-2-yl)glycol can be compared with other similar compounds, such as:
1,2-Bis((5-bromopyrimidin-2-yl)oxy)ethane: A compound with a similar structure but different functional groups.
5-Bromopyrimidine Derivatives: Other derivatives of 5-bromopyrimidine with varying chemical properties and applications.
Ethylene Glycol Derivatives: Compounds derived from ethylene glycol with different substituents and uses.
O,O’-Bis(5-bromopyrimidin-2-yl)glycol is unique due to its specific combination of bromopyrimidine and glycol moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H8Br2N4O2 |
---|---|
Molekulargewicht |
376.00 g/mol |
IUPAC-Name |
5-bromo-2-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidine |
InChI |
InChI=1S/C10H8Br2N4O2/c11-7-3-13-9(14-4-7)17-1-2-18-10-15-5-8(12)6-16-10/h3-6H,1-2H2 |
InChI-Schlüssel |
ITCWLFQPBZOBCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)OCCOC2=NC=C(C=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.